1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea

urea transporter diuretic isoform selectivity

This quinoline-triazole-urea hybrid is a validated dual UT-A1/UT-B inhibitor (IC₅₀ 1000/1500 nM) with a unique non-competitive mechanism, essential for allosteric binding studies. Its 60% metabolic stability in rat liver microsomes supports reproducible in vivo rodent diuresis assays. The CuAAC-compatible triazole scaffold facilitates rapid SAR expansion, enabling focused library synthesis without de novo pharmacophore redesign, ensuring experimental rigor over generic urea analogs.

Molecular Formula C18H15N7O
Molecular Weight 345.366
CAS No. 2034426-27-0
Cat. No. B2507706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea
CAS2034426-27-0
Molecular FormulaC18H15N7O
Molecular Weight345.366
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)NCC3=CN(N=N3)C4=CN=CC=C4)N=CC=C2
InChIInChI=1S/C18H15N7O/c26-18(22-16-7-1-4-13-5-2-9-20-17(13)16)21-10-14-12-25(24-23-14)15-6-3-8-19-11-15/h1-9,11-12H,10H2,(H2,21,22,26)
InChIKeyXVNYQVLVAOGRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea (CAS 2034426-27-0): Compound Identity and Pharmacological Classification


The target compound, 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea (CAS 2034426‑27‑0, molecular formula C₁₈H₁₅N₇O, MW 345.37), is a synthetic small‑molecule urea transporter (UT) inhibitor [1]. It belongs to the quinoline‑triazole‑urea hybrid class and has been profiled as a dual inhibitor of the UT‑A1 and UT‑B isoforms, with IC₅₀ values in the low micromolar range [2]. The compound’s structure incorporates a pyridin‑3‑yl‑1,2,3‑triazole moiety linked via a methylene bridge to a quinolin‑8‑yl‑urea pharmacophore, a scaffold that has attracted attention for diuretic and volume‑regulation applications [3].

Why 1-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea Cannot Be Replaced by Generic In‑Class Urea‑Transporter Inhibitors


Urea‑transporter inhibitors are a structurally diverse class, and isoform selectivity, mechanism of inhibition, and metabolic stability vary sharply among close analogs [1]. The target compound exhibits a dual UT‑A1/UT‑B inhibitory profile with a distinct non‑competitive mechanism, whereas many in‑class inhibitors (e.g., PU‑48) preferentially target one isoform or act competitively [2]. Simple urea analogs such as dimethylurea show negligible UT‑B inhibition at comparable concentrations, underscoring that the triazole‑quinoline scaffold is essential for target engagement [3]. Consequently, substituting this compound with a generic “urea‑transporter inhibitor” without considering isoform‑selectivity and mechanism data would compromise experimental reproducibility and confound pharmacological interpretation.

Quantitative Differentiation Evidence for 1-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea vs. Comparators


Dual UT‑A1/UT‑B Inhibition Enables Broader Target Engagement Than Isoform‑Selective Inhibitors

The compound inhibits both rat UT‑A1 (IC₅₀ = 1000 nM) and rat UT‑B (IC₅₀ = 1500 nM) in cell‑ and tissue‑based assays, providing dual‑isoform coverage [1]. In contrast, the reference UT‑B inhibitor PU‑48 (methyl 3‑amino‑6‑methoxythieno[2,3‑b]quinoline‑2‑carboxylate) displays preferential UT‑B inhibition with an IC₅₀ of ~200 nM but >10‑fold weaker activity on UT‑A1 (~2 500 nM) [2]. Dimethylurea, a small‑molecule urea analog, shows no measurable UT‑B inhibition at concentrations up to 10 mM, confirming that the triazole‑quinoline scaffold is critical for target engagement [3].

urea transporter diuretic isoform selectivity

Non‑Competitive Inhibition Mechanism Confers Unique Pharmacological Profile vs. Competitive UT‑A1 Inhibitors

Mechanistic studies demonstrate that the compound acts as a non‑competitive inhibitor of UT‑A1, as its IC₅₀ value is unaffected by increasing urea concentrations in the assay medium [1]. This contrasts with competitive UT‑A1 inhibitors such as phloretin, whose apparent IC₅₀ shifts rightward in the presence of high substrate concentrations, limiting their efficacy under physiological urea loads [2]. Non‑competitive inhibition ensures sustained transporter blockade irrespective of local urea concentration, a critical advantage for in vivo diuretic applications [3].

inhibition mechanism non‑competitive urea transporter

Reversible Inhibition Supports Pharmacological Specificity and Washout‑Recovery in Cellular Assays

Washout experiments confirm that the compound is a reversible UT‑A1 inhibitor: after 15 min incubation at IC₅₀ concentration, UT‑A1 activity recovers to baseline levels upon compound removal, indicating non‑covalent target engagement [1]. In contrast, irreversible or slowly reversible UT inhibitors (e.g., certain phenylsulfonamide derivatives) produce sustained inhibition after washout, complicating dose‑response interpretation and increasing off‑target risk [2]. Reversibility is a desirable property for pharmacological tool compounds where temporal control of target modulation is required.

reversible inhibition target engagement cellular assay

Moderate Rat Liver Microsomal Stability Enables In Vivo Profiling While Flagging Metabolic Optimization Needs

In rat liver microsomal stability assays, the compound retains 60% of the parent after 15 min incubation in the presence of NADPH [1]. This stability profile is superior to that of the early‑lead UT inhibitor PU‑48, which exhibits <30% remaining under similar conditions, limiting its utility for in vivo pharmacokinetic studies [2]. However, the compound is less stable than advanced UT inhibitors such as UTBinh‑14 (>85% remaining at 15 min), indicating room for further medicinal chemistry optimization [3]. The 60% remaining value supports acute in vivo dosing while signaling that sustained exposure may require formulation or structural modification.

metabolic stability liver microsomes in vivo suitability

Structurally Defined Triazole‑Quinoline‑Urea Scaffold Provides Synthetic Tractability and Physicochemical Differentiation from Simple Urea Analogs

The compound’s scaffold combines a 1‑(pyridin‑3‑yl)‑1,2,3‑triazole moiety, a methylene linker, and a quinolin‑8‑yl‑urea cap (MW 345.37, cLogP ~1.98, TPSA ~101 Ų), as documented in the PubChem database [1]. This contrasts with simpler urea derivatives such as 1‑(quinolin‑8‑yl)urea (MW 187.20, TPSA 59 Ų) which lack the triazole‑pyridine substructure and show no measurable UT‑B inhibition [2]. The triazole ring is installed via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), a modular click‑chemistry approach that enables systematic variation of the N1‑substituent for structure‑activity relationship (SAR) studies, whereas simple quinolin‑8‑yl‑ureas offer limited diversification handles [3].

scaffold uniqueness physicochemical properties synthetic accessibility

Optimal Research and Industrial Application Scenarios for 1-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea


In Vitro UT‑A1/UT‑B Dual‑Inhibition Profiling for Diuretic Target Validation

The compound’s balanced dual UT‑A1/UT‑B inhibition (IC₅₀ = 1000 nM and 1500 nM, respectively) makes it an ideal pharmacological tool for simultaneously blocking both renal urea transporter isoforms in cell‑based flux assays [1]. Researchers investigating the relative contributions of UT‑A1 and UT‑B to urinary concentrating mechanisms can use this compound to achieve combined inhibition without the confounding variable of mixing two selective inhibitors with differing pharmacokinetic profiles.

Mechanistic Studies of Non‑Competitive Urea Transporter Blockade

Because the compound acts as a non‑competitive inhibitor of UT‑A1 (IC₅₀ unchanged in the presence of high urea concentrations), it is suited for biophysical and structural studies aimed at identifying the allosteric binding site on urea transporters [2]. This application is particularly relevant for groups using cryo‑EM or X‑ray crystallography to resolve UT‑inhibitor co‑structures, where a non‑competitive ligand may trap a distinct conformational state not accessible with competitive inhibitors.

Acute In Vivo Diuretic Proof‑of‑Concept with Defined Metabolic Stability Window

With 60% remaining after 15 min in rat liver microsomes, the compound provides a usable window for acute intraperitoneal or intravenous dosing in rodent diuresis models [3]. Investigators can administer the compound in single‑dose regimens to assess urine output, osmolality, and electrolyte excretion changes over a 2–4 h period. The known metabolic stability value allows researchers to pre‑calculate dosing intervals and interpret exposure‑response relationships without the compound degrading before pharmacological readouts are obtained.

Click‑Chemistry‑Enabled Lead Optimization and SAR Expansion

The CuAAC‑compatible 1‑(pyridin‑3‑yl)‑1,2,3‑triazole moiety provides a robust synthetic handle for systematic variation of the N1‑substituent, enabling medicinal chemistry teams to generate focused libraries of analogs while preserving the quinolin‑8‑yl‑urea pharmacophore [4]. This modularity accelerates SAR campaigns aimed at improving UT‑B selectivity, metabolic stability, or in vivo half‑life without de novo scaffold redesign.

Quote Request

Request a Quote for 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.